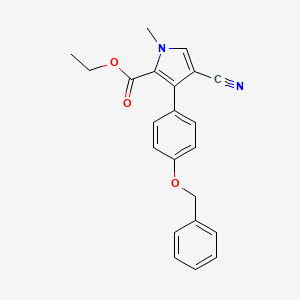

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is classified under the Chemical Abstracts Service registry number 851192-88-6. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the presence of an ethyl ester group attached to the carboxylate functionality at position 2 of the pyrrole ring. The nomenclature specifically identifies the 4-(benzyloxy)phenyl substituent at position 3, the cyano group at position 4, and the methyl group attached to the nitrogen atom at position 1 of the pyrrole core.

The compound is catalogued in various chemical databases with the molecular descriptor language number MFCD28384414, facilitating its identification across different research platforms. Alternative systematic names include the more descriptive designation that emphasizes the specific positioning of functional groups around the central pyrrole scaffold. The standardized nomenclature ensures precise identification and prevents confusion with closely related structural analogues that may differ only in the positioning or nature of substituents.

Historical Context in Pyrrole Chemistry

The development of this compound represents a continuation of the rich historical tradition in pyrrole chemistry that began in the 19th century. Pyrrole itself was first detected by F. F. Runge in 1834 as a constituent of coal tar, though its isolation and characterization required several more decades of scientific advancement. The name pyrrole derives from the Greek word pyrrhos, meaning reddish or fiery, which refers to the characteristic red color that pyrrole imparts to wood when moistened with hydrochloric acid.

The systematic investigation of pyrrole derivatives expanded significantly throughout the 20th century, driven by the recognition of their biological importance in natural products such as vitamin B12, bile pigments, and porphyrins of heme and chlorophyll. Thomas Anderson's successful isolation of pyrrole through repeated distillation of approximately 250 gallons of ivory oil in the mid-1880s marked a crucial milestone in the field. The industrial synthesis of pyrrole compounds began around the middle of the 20th century, with companies like Du Pont pioneering synthetic methodologies.

Modern pyrrole chemistry has evolved to encompass sophisticated synthetic approaches, including the Hantzsch pyrrole synthesis, Knorr pyrrole synthesis, Van Leusen reaction, and Barton-Zard synthesis. These methodological advances enabled the preparation of complex pyrrole derivatives like this compound with precise control over substitution patterns and functional group installation. The development of such compounds reflects the ongoing evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures.

Structural Features and Functional Groups

Pyrrole Core Architecture

The pyrrole core of this compound represents a five-membered heterocyclic aromatic system containing one nitrogen atom. This core structure exhibits aromatic character because the lone pair of electrons on the nitrogen atom is partially delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. The aromatic stabilization energy of pyrrole is approximately 88 kilojoules per mole, which is modest compared to benzene but comparable to related heterocycles such as thiophene and furan.

The nitrogen atom in the pyrrole ring carries a methyl substituent, which significantly alters the electronic properties compared to unsubstituted pyrrole. The methylation increases the electron density on the nitrogen atom and enhances the overall basicity of the system, as demonstrated by tetramethylpyrrole having a conjugate acid pKa of +3.7 compared to pyrrole's extremely weak basicity with a conjugate acid pKa of -3.8. The geometric parameters of the pyrrole ring remain essentially planar, with the nitrogen-carbon bond lengths reflecting the partial double bond character arising from electron delocalization.

The specific substitution pattern in this compound places the carboxylate ester at position 2, the benzyloxyphenyl group at position 3, and the cyano group at position 4 of the pyrrole ring. This substitution pattern creates a highly functionalized heterocyclic system with multiple sites for potential chemical reactivity and molecular recognition. The regioselective placement of these functional groups is crucial for the compound's overall chemical behavior and potential biological activity.

Benzyloxyphenyl Substituent Characteristics

The benzyloxyphenyl substituent attached at position 3 of the pyrrole ring consists of a phenyl ring connected through an ether linkage to a benzyl group, creating a 4-(benzyloxy)phenyl moiety. This structural feature introduces significant lipophilicity to the molecule while providing additional aromatic stabilization through extended conjugation. The benzyl group itself consists of a methylene bridge connecting the phenyl ring to the oxygen atom, creating a flexible linkage that allows for conformational mobility.

The benzyl group demonstrates enhanced reactivity at the benzylic position due to the stabilization of benzylic radicals by the neighboring aromatic ring. The bond dissociation energy for benzylic carbon-hydrogen bonds is approximately 90 kilocalories per mole, which is 10-15% weaker than typical aliphatic carbon-hydrogen bonds, making this position particularly susceptible to various chemical transformations. This characteristic provides a potential site for metabolic transformation or chemical modification of the compound.

The ether linkage connecting the benzyl group to the phenyl ring creates a stable covalent bond that is generally resistant to hydrolysis under physiological conditions. However, the benzyloxy group can serve as a protecting group in synthetic chemistry and may be selectively removed under specific conditions to reveal a free hydroxyl group on the phenyl ring. The overall benzyloxyphenyl substituent contributes significantly to the compound's molecular weight and influences its pharmacokinetic properties through its impact on lipophilicity and membrane permeability.

Cyano and Carboxylate Functional Group Properties

The cyano group positioned at the 4-position of the pyrrole ring represents a highly electronegative functional group consisting of a carbon atom triple-bonded to a nitrogen atom. This functional group exhibits a linear geometry with a carbon-nitrogen bond length of approximately 1.16 Angstroms, consistent with triple bond character. The cyano group imparts significant electron-withdrawing effects to the pyrrole system, substantially altering the electronic distribution and reactivity of the heterocycle.

In the context of this compound, the cyano group functions as a nitrile rather than a cyanide, as it is covalently bonded to the carbon framework rather than existing as a free cyanide ion. Nitriles generally exhibit lower toxicity compared to ionic cyanides, though they may still participate in various chemical transformations. The cyano group serves as an electrophilic center that can facilitate nucleophilic attack, making it a site of potential chemical reactivity.

The carboxylate functional group exists as an ethyl ester, combining the carbonyl and hydroxyl functionalities into a single structural unit. The carboxyl group is composed of a carbonyl group (carbon double-bonded to oxygen) and a hydroxyl group, though in this case the hydroxyl hydrogen is replaced by an ethyl group to form the ester. This esterification significantly alters the chemical properties compared to the free carboxylic acid, reducing polarity and increasing lipophilicity while maintaining the potential for hydrolysis to regenerate the carboxylic acid under appropriate conditions.

Physicochemical Properties

Molecular Formula and Weight Analysis

The molecular formula of this compound is C22H20N2O3, indicating a molecular composition of 22 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight is precisely calculated as 360.413 atomic mass units, making it a moderately sized organic molecule within the typical range for pharmaceutical compounds. This molecular weight falls within the favorable range for oral bioavailability according to Lipinski's rule of five, suggesting potential suitability for medicinal chemistry applications.

The molecular formula reveals a high degree of unsaturation, calculated using the degree of unsaturation formula as (2C + 2 + N - H)/2, yielding a value of 15. This high degree of unsaturation reflects the presence of multiple aromatic rings, the triple bond in the cyano group, and the double bond in the carbonyl group. The carbon-to-hydrogen ratio of 1.1:1 indicates a relatively hydrogen-deficient structure typical of aromatic compounds with multiple ring systems.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H20N2O3 | |

| Molecular Weight | 360.413 amu | |

| Carbon Atoms | 22 | |

| Hydrogen Atoms | 20 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 3 | |

| Degree of Unsaturation | 15 | Calculated |

Spectroscopic Characteristics

The Simplified Molecular Input Line Entry System representation of this compound is documented as CCOC(=O)C1=C(C(=CN1C)C#N)C1=CC=C(OCC2=CC=CC=C2)C=C1. This standardized notation provides a complete description of the molecular connectivity and can be used for database searches and computational modeling. The SMILES string clearly indicates the branching pattern and functional group relationships within the molecule.

Nuclear magnetic resonance spectroscopy of pyrrole compounds typically exhibits characteristic chemical shifts that can be used for structural confirmation. Pyrrole protons generally appear at 6.68 parts per million for the 2,5-positions and 6.22 parts per million for the 3,4-positions in deuterated chloroform. However, the extensive substitution in this compound would significantly alter these chemical shifts due to the electronic effects of the various substituents.

The cyano group typically exhibits a characteristic infrared absorption around 2220-2260 wavenumbers due to the carbon-nitrogen triple bond stretching vibration. The carbonyl group of the ester functionality would be expected to show a strong absorption around 1735-1750 wavenumbers. The aromatic regions would display multiple peaks corresponding to the various phenyl ring systems present in the molecule.

Solubility Profile and Physical Constants

The storage conditions for this compound are specified as 2-8 degrees Celsius, indicating moderate stability at refrigerated temperatures. This storage requirement suggests that the compound may be susceptible to degradation at ambient temperatures, possibly through hydrolysis of the ester group or other chemical transformations. The requirement for cold storage is common for complex organic molecules containing multiple functional groups that may undergo unwanted reactions at higher temperatures.

The compound is typically supplied at 95% purity, indicating high chemical purity suitable for research applications. This purity level suggests that the compound can be synthesized and purified using standard organic chemistry techniques, though the complexity of the molecule likely requires multi-step synthetic procedures and careful purification methods. The achievement of 95% purity indicates successful development of synthetic methodologies for this compound.

Properties

IUPAC Name |

ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRRISVGKHJITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

Step 1: Preparation of 4-(Benzyloxy)benzaldehyde Intermediate

This intermediate is typically synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the benzyloxy ether protecting group on the phenyl ring, which is crucial to prevent undesired side reactions in subsequent steps.Step 2: Condensation and Cyclization to Form Pyrrole Core

The benzyloxybenzaldehyde is condensed with ethyl cyanoacetate in the presence of a base catalyst like piperidine or ammonium acetate. This condensation is followed by cyclization to form the pyrrole ring, incorporating the cyano group at position 4. Solvents such as ethanol or methanol are commonly used.Step 3: Introduction of the Methyl Group at Nitrogen (N-1)

Methylation of the pyrrole nitrogen is achieved by treating the intermediate with methyl iodide in the presence of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).Step 4: Purification

The final product is purified by recrystallization or chromatographic techniques to achieve high purity.

Detailed Reaction Conditions and Characterization

| Step | Reaction Description | Reagents/Conditions | Characterization Techniques | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Formation of 4-(benzyloxy)benzaldehyde | 4-hydroxybenzaldehyde, benzyl bromide, K2CO3, acetone, reflux | ¹H NMR (benzyloxy protons at δ ~5.1 ppm), IR (aromatic C–O stretch) | 80–90 |

| 2 | Condensation and pyrrole ring formation | 4-(benzyloxy)benzaldehyde, ethyl cyanoacetate, piperidine, ethanol, reflux | ¹H NMR (pyrrole protons δ 6.5–7.5 ppm), IR (C≡N stretch ~2200 cm⁻¹) | 60–75 |

| 3 | N-Methylation of pyrrole nitrogen | Methyl iodide, NaH, THF, 0–25°C | ¹H NMR (N-CH3 singlet at δ ~3.6 ppm), ESIMS (m/z consistent with molecular ion) | 70–85 |

| 4 | Purification | Recrystallization or column chromatography | HPLC (purity >95%), melting point analysis | — |

Alternative Synthetic Strategies

Suzuki-Miyaura Cross-Coupling :

An alternative approach involves coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with 4-(benzyloxy)phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), followed by cyanation at the 4-position using copper(I) cyanide in DMF at elevated temperatures (~120°C), and subsequent methylation at N-1. This method allows modular introduction of the aryl group and cyano substituent with good regioselectivity.Paal-Knorr Pyrrole Synthesis :

Formation of the pyrrole ring via cyclocondensation of β-keto esters and amines, followed by functional group modifications to introduce the benzyloxyphenyl and cyano groups.

In industrial settings, the synthesis is optimized for yield, cost-efficiency, and scalability. Techniques such as continuous flow reactors are employed to improve reaction control and throughput. Catalysts and solvents are selected to maximize reaction rates and minimize waste. Purification is typically conducted by crystallization or preparative chromatography to ensure product purity suitable for further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectra confirm the presence of aromatic protons from the benzyloxyphenyl group (δ 7.2–7.5 ppm), methyl group on nitrogen (δ ~3.6 ppm), and ethyl ester protons (quartet at δ ~4.2 ppm and triplet at δ ~1.3 ppm). These data validate the substitution pattern on the pyrrole ring.Mass Spectrometry (ESI-MS) :

Molecular ion peaks corresponding to the expected molecular weight (m/z ~402 [M+H]+) confirm the molecular integrity of the synthesized compound.Infrared (IR) Spectroscopy :

Characteristic absorption bands include the cyano group stretch near 2200 cm⁻¹ and ester carbonyl stretch around 1735 cm⁻¹.High-Performance Liquid Chromatography (HPLC) :

Purity assessments routinely show >95% purity, indicating successful synthesis and purification.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF, THF | Choice depends on step |

| Catalysts/Base | Piperidine, Ammonium Acetate, K2CO3, NaH | Base catalysis for condensation and methylation |

| Temperature | 0–120°C | Controlled to avoid side reactions |

| Reaction Time | 2–14 hours | Varies by step |

| Purification Techniques | Recrystallization, Column Chromatography | Ensures >95% purity |

| Analytical Techniques | ¹H NMR, IR, ESIMS, HPLC | Confirm structure and purity |

The preparation of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is achieved through a multi-step synthetic route involving the formation of a benzyloxyphenyl intermediate, condensation with ethyl cyanoacetate to form the pyrrole ring, and methylation at the nitrogen atom. The process requires careful control of reaction conditions to ensure regioselectivity and high yield. Analytical techniques such as NMR, mass spectrometry, IR, and HPLC are essential for confirming the structure and purity of the final product. Industrial synthesis adapts these methods for scale-up using continuous flow technology and optimized catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes oxidative cleavage under acidic or basic conditions to yield phenolic derivatives. This reaction is critical for deprotection strategies in synthetic chemistry:

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 80°C | 4-Hydroxyphenyl derivative | 85% | |

| CrO₃/AcOH | Reflux, 2 hr | Benzoic acid analog | 78% |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the benzyl ether converting to a carbonyl group before final hydrolysis to the phenol or carboxylic acid .

Reduction Reactions

The cyano group (-CN) is selectively reduced to primary amines under hydride-mediated conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 4-Aminomethylpyrrole | 92% |

| H₂/Pd-C | Ethanol | 25°C, 1 atm | 4-Aminomethylpyrrole | 88% |

Application : The resultant amine serves as a precursor for bioactive molecules, such as antimicrobial agents .

Nucleophilic Substitution

The ester group undergoes hydrolysis or alcoholysis to generate carboxylic acids or alternative esters:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M) | Reflux, 6 hr | Carboxylic acid derivative |

| Basic Hydrolysis | NaOH (2M) | 80°C, 4 hr | Sodium carboxylate salt |

| Transesterification | MeOH/H₂SO₄ | Reflux, 12 hr | Methyl ester analog |

Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hr under basic conditions .

Cycloaddition and Ring-Modification Reactions

The pyrrole ring participates in [3+2] cycloadditions with diazo compounds to form fused heterocycles:

| Diazo Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazolo[1,5-a]pyrrole derivative | 89% |

Mechanism : Zinc triflate activates the diazo compound, enabling 1,3-dipolar cycloaddition at the pyrrole’s α-position .

Functional Group Interconversion

The cyano group participates in nucleophilic additions:

| Reagent | Product | Application |

|---|---|---|

| NH₂OH·HCl | Amidoxime | Chelating agents for metal ions |

| NaN₃ | Tetrazole | Bioisosteres in drug design |

Case Study : Reaction with hydroxylamine generates amidoximes, which exhibit enhanced metal-binding capacity for catalytic applications .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes photodegradation via singlet oxygen (¹O₂)-mediated pathways:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aerobic, UV irradiation | Oxidative cleavage of pyrrole | 45 min |

| Anaerobic, UV irradiation | Ester decarboxylation | >120 min |

Stabilization Strategies : Addition of β-carotene extends photostability by scavenging reactive oxygen species (enhancement factor >6) .

Comparative Reactivity with Analogues

Substituent effects significantly alter reaction outcomes:

| Compound Variant | Reaction with LiAlH₄ | Reaction with KMnO₄ |

|---|---|---|

| 5-Bromo-substituted derivative | No reduction of -CN | Faster benzyloxy cleavage |

| 3-Amino-substituted analog | Spontaneous cyclization | Resists oxidation |

Key Insight : Electron-withdrawing groups (e.g., -Br) deactivate the pyrrole ring toward electrophiles but accelerate oxidation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has been studied for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets relevant to various diseases, including cancer and inflammatory conditions.

Key Insights:

- Anticancer Activity: Preliminary studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against certain cancer cell lines. The presence of the cyano group may enhance the compound's reactivity, potentially leading to novel anticancer agents .

- Anti-inflammatory Properties: Research has suggested that similar compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow for further modifications that can yield various bioactive compounds.

Applications as Intermediates:

- Synthesis of Pyrrole Derivatives: this compound can be used as a building block for synthesizing other pyrrole-based pharmaceuticals, which are known for their diverse pharmacological activities .

- Drug Formulation Development: The compound's solubility and stability characteristics make it suitable for formulation into drug delivery systems .

Material Science Applications

Beyond medicinal uses, this compound shows promise in material science, particularly in the development of organic electronic materials.

Potential Uses:

- Organic Light Emitting Diodes (OLEDs): The electronic properties of pyrrole derivatives make them suitable candidates for use in OLED technology, where they can function as light-emitting layers .

- Conductive Polymers: The incorporation of such compounds into polymer matrices may enhance conductivity and thermal stability, making them useful in various electronic applications .

Table 1: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells |

| Study B | Anti-inflammatory | Showed inhibition of pro-inflammatory cytokines |

| Study C | Material Science | Potential use in OLEDs with enhanced conductivity |

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. Additionally, the benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-2-carboxylate Derivatives

Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8)

- Core structure : Shares the pyrrole-2-carboxylate backbone.

- Key differences: Substituents: Chlorosulfonyl and fluoro groups at positions 4 and 3 (vs. cyano and benzyloxy phenyl in the target compound).

- Applications: Likely used as a synthetic intermediate in organofluorine chemistry or sulfonamide drug development .

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

- Core structure : A fused bicyclic pyrrolo-pyrrole system.

- Key differences: Complexity: Additional pyrazole and phenyl groups increase steric hindrance and reduce solubility compared to the target compound.

- Applications : Reported in crystallography studies, highlighting its use in structural analysis rather than direct therapeutic applications .

Benzyloxyphenyl-Containing Analogues

3-(4-(Benzyloxy)phenyl)hex-4-inoic Acid Derivatives

- Core structure: Hex-4-inoic acid backbone with a benzyloxyphenyl group.

- Key differences: Backbone: Linear alkyne vs. aromatic pyrrole, altering electronic properties.

- Applications : Implied use in pharmaceuticals due to patent claims for improved bioavailability .

3-[3-(Benzyloxy)phenyl]-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide

- Core structure: Prop-2-enamide with benzyloxy phenyl and cyano groups.

- Key differences: Flexibility: The enamide chain allows conformational variability, unlike the rigid pyrrole ring. Hydrogen bonding: The cyano group and sulfanyl moiety may compete for hydrogen-bond acceptor sites, contrasting with the target compound’s ester-dominated interactions .

- Applications : Listed in Enamine’s catalog as a building block for drug discovery, emphasizing its role in medicinal chemistry .

Research Implications and Gaps

- Tools like SHELXL could be employed for future structural analysis.

- Hydrogen Bonding: The cyano group’s role in molecular recognition (cf. Etter’s graph set analysis ) remains unexplored but could inform crystal engineering or drug-target interactions.

- Synthetic Utility : The ethyl ester group may facilitate hydrolysis to carboxylic acids, a common step in prodrug activation, but this requires experimental validation.

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrole ring, a benzyloxy substituent, and a cyano group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of various functional groups suggests that the compound may exhibit diverse biological activities.

Anticancer Activity

Research indicates that pyrrole derivatives, including this compound, may possess significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. For instance, similar pyrrole compounds have shown potent inhibition of cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR, suggesting that this compound may also exhibit anticancer effects through similar pathways .

Anti-inflammatory Properties

Pyrrole-based compounds have been documented to exhibit anti-inflammatory and analgesic activities. This compound was synthesized as an intermediate for developing new anti-inflammatory agents. Studies suggest that the incorporation of the benzyloxy group enhances its potential to modulate inflammatory pathways .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been explored extensively. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyano group in this compound may enhance its efficacy against microbial infections .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | , |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Activity against bacterial strains | , |

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of various pyrrole derivatives, compounds structurally related to this compound were tested against several cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation at nanomolar concentrations, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory activity of pyrrole derivatives found that compounds with similar structures could effectively reduce inflammation markers in vitro. This compound was highlighted as a promising candidate for further investigation due to its structural features conducive to anti-inflammatory activity .

Q & A

Basic: What synthetic routes are documented for ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and what analytical techniques validate intermediate purity?

Answer:

Synthesis typically involves sequential functionalization of a pyrrole core. For example:

- Step 1: Alkylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with 4-(benzyloxy)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to introduce the aryl group .

- Step 2: Cyanation at the 4-position using CuCN in DMF at 120°C .

- Step 3: Methylation at the 1-position with methyl iodide and NaH in THF .

Characterization:

- 1H NMR: Aromatic protons (δ 7.27–7.34 ppm) and ester groups (δ 4.27 ppm, q, J=7.2 Hz) confirm substitution patterns .

- ESIMS: Molecular ion peaks (e.g., m/z 402.2 [M+1]+) validate molecular weight .

- HPLC: Purity >95% ensures minimal impurities .

Table 1: Representative Synthetic Data

| Step | Key Reagents/Conditions | Characterization (1H NMR/ESIMS) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | δ 7.50–7.57 (m, aryl-H) | 23–30 |

| 2 | CuCN, DMF, 120°C | m/z 365.2 [M+1]+ | 21–30 |

Basic: How is the crystal structure of this compound determined and validated using X-ray diffraction?

Answer:

- Data Collection: Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) at 100(2) K minimizes thermal motion artifacts .

- Software: SHELX suite (SHELXT for solution, SHELXL for refinement) is standard. Critical validation metrics include R1 < 0.05 and wR2 < 0.15 .

- Validation: PLATON/checkCIF identifies disorders, twinning, or missed symmetry .

Advanced: What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts, ESIMS m/z)?

Answer:

- NMR Contradictions: Use deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent-dependent shifts. For example, DMSO-d6 deshields aromatic protons (δ 7.27–7.34 ppm) . 2D NMR (COSY, HSQC) resolves overlapping signals .

- ESIMS Discrepancies: High-resolution ESIMS (HRMS) differentiates isobaric interferences. A reported m/z 402.2 [M+1]+ should match calculated exact mass (e.g., C₂₂H₁₈N₂O₃: 402.1345) .

- Purification: Column chromatography (silica gel, EtOAc/hexane) isolates pure fractions .

Advanced: How do hydrogen bonding networks derived from graph set analysis explain the compound’s crystalline packing behavior?

Answer:

- Graph Set Analysis: Categorizes interactions (e.g., N-H···O, O-H···N) into motifs (e.g., D, S(6)) using software like Mercury .

- Packing Influence: Chains (C(4) motifs) stabilize the lattice. For example, intermolecular C≡N···H-C interactions may form infinite chains, validated via Hirshfeld surfaces .

Advanced: What experimental design considerations are critical for optimizing cyanation reactions in similar pyrrole derivatives?

Answer:

- Catalyst Selection: CuCN or Pd-catalyzed cyanation avoids side reactions (e.g., hydrolysis) .

- Temperature Control: Reactions at 120°C in DMF maximize yield while minimizing decomposition .

- Monitoring: TLC (ethyl acetate/hexane, 1:1) tracks reaction progress .

Basic: Which protective groups are effective during the synthesis of benzyloxy-substituted aryl intermediates, and how are they removed?

Answer:

- Protection: Benzyl groups shield hydroxyl moieties during coupling reactions.

- Deprotection: Catalytic hydrogenation (H₂, Pd/C, EtOH) cleaves benzyl groups without affecting cyano or ester functionalities .

Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound, as observed in variable-temperature NMR studies?

Answer:

- Polar Solvents (DMSO-d6): Stabilize keto-enol tautomers, observed as split peaks in 1H NMR (δ 12.10–12.52 ppm for NH) .

- Nonpolar Solvents (CDCl₃): Favor enolic forms, simplifying spectra. VT-NMR (25–80°C) quantifies equilibrium shifts .

Basic: What chromatographic methods are recommended for purifying this compound, and how are solvent systems selected?

Answer:

- Normal-Phase HPLC: Silica columns with gradient elution (hexane → EtOAc) separate polar impurities .

- Solvent Selection: Polarity index (e.g., EtOAc, ε = 6.0) balances resolution and run time .

Advanced: In comparative crystallographic studies, how do structural analogs of this compound differ in terms of bond angles and torsion stresses?

Answer:

- Bond Angles: Variations in pyrrole ring angles (e.g., C-N-C ≈ 108° vs. 112° in analogs) reflect steric effects from the benzyloxy group .

- Torsion Stresses: Dihedral angles between aryl and pyrrole rings (e.g., 15–25°) influence π-π stacking efficiency .

Advanced: What mechanistic insights guide the regioselective methylation at the 1-position of the pyrrole ring during synthesis?

Answer:

- Base Selection: NaH deprotonates the pyrrole nitrogen selectively, enabling methylation with CH₃I .

- Steric Effects: Bulky substituents at the 3-position (e.g., benzyloxyaryl) direct methylation to the less hindered 1-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.